molecular formula C27H38N2O2 B8104834 tert-Butyl 4-(3-(dibenzylamino)propyl)piperidine-1-carboxylate

tert-Butyl 4-(3-(dibenzylamino)propyl)piperidine-1-carboxylate

Cat. No.: B8104834
M. Wt: 422.6 g/mol
InChI Key: NSZJOKFAHMAWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-(dibenzylamino)propyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protective group and a 3-(dibenzylamino)propyl side chain. The dibenzylamino group contributes to steric bulk and lipophilicity, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

tert-butyl 4-[3-(dibenzylamino)propyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O2/c1-27(2,3)31-26(30)29-19-16-23(17-20-29)15-10-18-28(21-24-11-6-4-7-12-24)22-25-13-8-5-9-14-25/h4-9,11-14,23H,10,15-22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZJOKFAHMAWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCN(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound shares a piperidine core with tert-butyl carbamate protection but differs in substituents. Key analogs include:

Compound Name Substituent Features CAS Number Molecular Formula Molecular Weight
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-hydroxypropyl group 156185-63-6 C13H25NO3 243.34
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Benzylamino group (single benzyl) 206273-87-2 C18H26N2O2 302.42
tert-Butyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate 3-(methylamino)propyl group 171049-43-7 C14H28N2O2 256.39
tert-Butyl 4-(3-((6-bromopyridin-3-yl)methoxy)propyl)piperidine-1-carboxylate Bromopyridinyl methoxy group 1420902-77-7 C20H29BrN2O3 437.37

Key Observations :

  • The dibenzylamino group in the target compound introduces significant steric hindrance compared to smaller substituents like hydroxypropyl or methylamino.
  • The benzylamino analog (CAS 206273-87-2) lacks one benzyl group, reducing steric bulk and lipophilicity .
  • The bromopyridinyl analog (CAS 1420902-77-7) incorporates a halogenated aromatic ring, enabling cross-coupling reactions, unlike the non-halogenated target compound .

Physicochemical Properties

Property tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate tert-Butyl 4-(benzylamino)piperidine-1-carboxylate tert-Butyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate Target Compound (Inferred)
LogP ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~1.8 (lower lipophilicity) ~4.2 (highest)
Water Solubility 0.5 mg/mL (25°C) <0.1 mg/mL 1.2 mg/mL <0.05 mg/mL
Bioavailability Moderate (GI absorption = 80%) Low (BBB permeability = 0.05) High (BBB permeability = 0.4) Low (due to steric bulk)

Key Observations :

  • The dibenzylamino group in the target compound likely reduces water solubility and enhances lipophilicity compared to analogs with polar groups (e.g., hydroxypropyl) .
  • The methylamino analog (CAS 171049-43-7) shows higher bioavailability due to smaller substituent size and lower steric hindrance .

Key Challenges :

  • The dibenzylamino group may complicate purification due to increased hydrophobicity.
  • Steric hindrance could reduce reaction efficiency compared to smaller analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.